
1,1'-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) is a compound that features a trifluoromethyl group attached to a phenylene ring, which is further connected to two imidazole rings
Preparation Methods
The synthesis of 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(trifluoromethyl)-1,3-phenylenediamine.
Cyclization: The diamine undergoes cyclization with glyoxal or other suitable aldehydes to form the imidazole rings.
Chemical Reactions Analysis
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole rings can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions: Typical reagents include trifluoromethylating agents, oxidizing agents, and reducing agents. .
Scientific Research Applications
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It affects pathways related to cell growth, apoptosis, and microbial metabolism, making it effective against a range of pathogens.
Comparison with Similar Compounds
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) can be compared with other similar compounds:
Properties
Molecular Formula |
C13H9F3N4 |
|---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
1-[3-imidazol-1-yl-5-(trifluoromethyl)phenyl]imidazole |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)10-5-11(19-3-1-17-8-19)7-12(6-10)20-4-2-18-9-20/h1-9H |
InChI Key |
TXIUSTMQRBRRIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761045.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11761050.png)
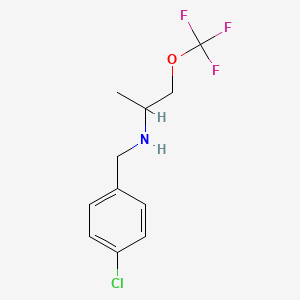
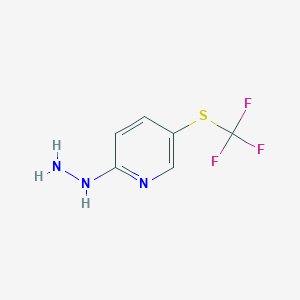
![Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B11761064.png)

![[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate](/img/structure/B11761073.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11761081.png)
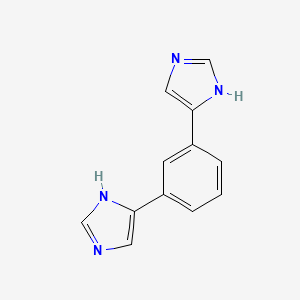
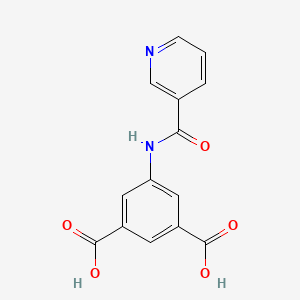
![(6-Methoxybenzo[d]thiazol-2-yl)methanamine](/img/structure/B11761106.png)
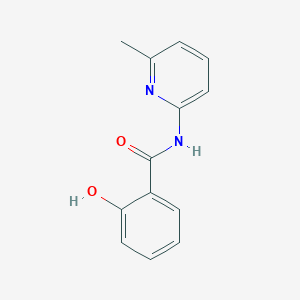
![Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B11761112.png)
![1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B11761126.png)
